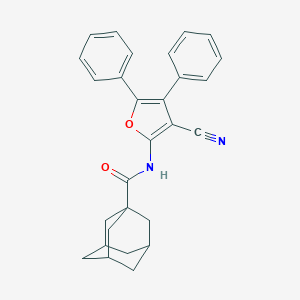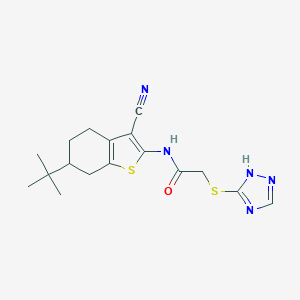![molecular formula C18H16FN3O2S B305980 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B305980.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that contains an oxadiazole ring and a fluoro-substituted phenyl group. This compound has been synthesized through a multistep process and has shown promising results in various studies.
作用机制
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are essential for the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that the compound may have cytotoxic effects on cancer cells and may inhibit the growth of fungi and bacteria.
实验室实验的优点和局限性
The advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide in lab experiments include its potential applications in various fields, such as cancer research, antifungal and antibacterial research, and drug development. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide. Some of these include:
1. Further studies on the mechanism of action of the compound to understand its mode of action and identify potential targets for drug development.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its bioavailability, toxicity, and efficacy in vivo.
3. Exploration of the potential applications of the compound in drug development, including the synthesis of analogs and derivatives with improved properties.
4. Studies on the potential applications of the compound in other scientific research fields, such as neuroscience and immunology.
In conclusion, this compound is a novel compound that has shown potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to explore its potential applications in drug development and other scientific research fields.
合成方法
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide involves a multistep process that includes the preparation of intermediates and their subsequent reactions. The synthesis process starts with the preparation of 5-benzyl-1,3,4-oxadiazole-2-thiol, which is then reacted with 3-fluoro-2-methylbenzoyl chloride to obtain 2-(3-fluoro-2-methylphenyl)-5-benzyl-1,3,4-oxadiazole. This intermediate is then reacted with N-chloroacetyl-N'-benzylthiourea to obtain the final product, this compound.
科学研究应用
The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various fungal and bacterial strains.
属性
分子式 |
C18H16FN3O2S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-14(19)8-5-9-15(12)20-16(23)11-25-18-22-21-17(24-18)10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,20,23) |
InChI 键 |
CNVRXEXVMLYVTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
规范 SMILES |
CC1=C(C=CC=C1F)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({5-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B305901.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B305903.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B305905.png)
![ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305909.png)
![ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305911.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B305912.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B305915.png)
![isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate](/img/structure/B305916.png)
![Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B305917.png)
![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)


![N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305921.png)